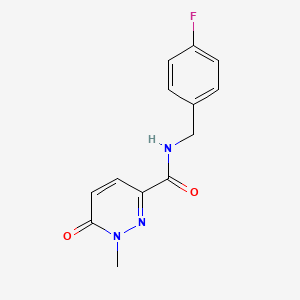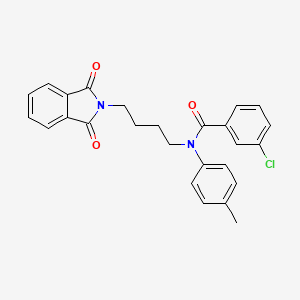![molecular formula C19H20N6O2 B2752925 6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415455-92-2](/img/structure/B2752925.png)
6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the Paal–Knorr reaction, which involves the condensation of amines with diketones, is commonly used to synthesize pyrrole derivatives . Additionally, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring systems, including a pyrrole ring and a pyridine ring. Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom, while pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. For example, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Applications De Recherche Scientifique
Synthesis and Molecular Docking
A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, showcasing the process of generating compounds with potential antimicrobial and antioxidant activities. This research involved molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies, suggesting these compounds' potential in drug discovery and development (Flefel et al., 2018).
Heterocyclic β-Enaminonitriles Synthesis
Gaber, Sherif, and Abu-Shanab (2005) contributed to the field by synthesizing new versatile enaminonitrile-type building blocks, leading to the creation of derivatives with pyrazole, pyrimidine, and pyridine rings. This study underscores the importance of these compounds in developing new chemical entities with potential therapeutic applications (Gaber, Sherif, & Abu-Shanab, 2005).
Chemical Transformations of Pyridine Derivatives
Ibrahim and El-Gohary (2016) focused on the chemical reactivity of 6-methylchromone-3-carbonitrile towards nucleophilic reagents, demonstrating the synthesis of various heterocyclic systems. This research highlights the versatility of pyridine derivatives in generating complex chemical structures with potential applications in drug design and material science (Ibrahim & El-Gohary, 2016).
Antimicrobial Activity of Pyridine Derivatives
Bogdanowicz et al. (2013) investigated the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives. This study provides valuable insights into the antimicrobial potential of these compounds, suggesting their utility in developing new antibacterial agents (Bogdanowicz et al., 2013).
Ultrasound-Assisted Synthesis for Corrosion Inhibition
Dandia et al. (2013) utilized ultrasound-assisted synthesis to create pyrazolopyridine derivatives, examining their effects as corrosion inhibitors for mild steel in acidic conditions. This study demonstrates the application of pyridine derivatives in industrial and engineering fields, offering solutions to corrosion challenges (Dandia et al., 2013).
Propriétés
IUPAC Name |
6-[5-(6-ethoxypyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-2-27-18-6-4-16(22-23-18)19(26)25-11-14-9-24(10-15(14)12-25)17-5-3-13(7-20)8-21-17/h3-6,8,14-15H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNJDPRBCAIWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)


![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2752852.png)
![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2752855.png)
![methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate](/img/structure/B2752856.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2752860.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2752862.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B2752863.png)

